molecular formula C20H26N2O2 B5527079 2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol

2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol

Cat. No. B5527079
M. Wt: 326.4 g/mol
InChI Key: RJOINUUKWGICCN-FUHWJXTLSA-N
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Description

2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.199428076 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Electron Transfer Studies

Research on charge-localized radical cations, including diazabicyclo compounds, provides insights into intramolecular electron transfer rates. These studies are crucial in understanding electron transfer mechanisms, which have applications in designing molecular electronics and developing new materials with specific electronic properties (Nelsen, Ismagilov, & Powell, 1997).

Synthetic Chemistry Applications

Diazabicyclo compounds are used in synthetic chemistry for constructing complex molecules. For example, the tandem ring-closing metathesis–radical cyclization based on phenylseleno compounds offers a route to bicyclic compounds, showcasing the versatility of diazabicyclo compounds in synthesizing new chemical entities with potential pharmaceutical applications (Clive & Cheng, 2001).

Structural and Conformational Studies

Diazabicyclanones and diazabicyclanols undergo extensive structural and conformational studies, providing a foundation for understanding the chemical behavior of these compounds. Such studies are essential in drug design, where the conformation of a molecule can significantly affect its biological activity (Gálvez et al., 1985).

Photochromism in Intelligent Materials

Research on diazabicyclo[3,1,0]hex-3-ene derivatives demonstrates their behavior as 'intelligent materials,' indicating applications in developing smart coatings and materials that change color or properties in response to external stimuli (Mahmoodi, Zanjanchi, & Kiyani, 2004).

Spherical Shape Complementarity in Molecular Recognition

The study of p-sulfonatocalix[4]arene's complexation with bicyclic azoalkanes highlights the importance of spherical shape complementarity in molecular recognition. This research has implications for designing new drug delivery systems and understanding how drugs interact with their biological targets (Bakirci, Koner, & Nau, 2005).

properties

IUPAC Name

[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-20(2,24)11-10-15-4-7-17(8-5-15)19(23)22-13-16-6-9-18(22)14-21(3)12-16/h4-5,7-8,16,18,24H,6,9,12-14H2,1-3H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOINUUKWGICCN-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CC3CCC2CN(C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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